molecular formula C14H21NO2 B11702693 3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one

3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one

Cat. No.: B11702693
M. Wt: 235.32 g/mol
InChI Key: LJBJLFRLEUJYBD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group and a propoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and dimethylamine.

    Condensation Reaction: The 4-propoxybenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Catalytic Hydrogenation: Using a metal catalyst, such as palladium or platinum, to facilitate the reduction step.

    Solvent Selection: Choosing appropriate solvents to enhance reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of a propoxy group.

    3-(Dimethylamino)-1-(4-ethoxyphenyl)propan-1-one: Similar structure with an ethoxy group instead of a propoxy group.

    3-(Dimethylamino)-1-(4-butoxyphenyl)propan-1-one: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness

3-(Dimethylamino)-1-(4-propoxyphenyl)propan-1-one is unique due to its specific propoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-propoxyphenyl)propan-1-one

InChI

InChI=1S/C14H21NO2/c1-4-11-17-13-7-5-12(6-8-13)14(16)9-10-15(2)3/h5-8H,4,9-11H2,1-3H3

InChI Key

LJBJLFRLEUJYBD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN(C)C

Origin of Product

United States

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